molecular formula C9H17NO4 B1474233 3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid CAS No. 1696481-09-0

3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid

Cat. No. B1474233
CAS RN: 1696481-09-0
M. Wt: 203.24 g/mol
InChI Key: RSTSIZZDYXKUNV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid, also known as 3,4-dimethoxypyrrolidine-1-carboxylic acid, is an organic compound that has a wide range of applications in scientific research. It is a derivative of pyrrolidine, a five-member heterocyclic compound, and is a common starting material for a variety of organic syntheses. It has been used in the synthesis of many compounds, including antibiotics, anti-cancer agents, and compounds with potential therapeutic applications. In addition, this compound has been used as a catalyst in a number of reactions, including the synthesis of amides, esters, and cyclic compounds.

Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

A study synthesized a focused library of new piperazinamides derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, aiming to create hybrid molecules with potential anticonvulsant properties. These compounds combined chemical fragments from known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide. The compounds showed broad spectra of anticonvulsant activity across various preclinical seizure models, with some demonstrating favorable anticonvulsant properties and a safety profile comparable to or better than clinically relevant antiepileptic drugs (Kamiński et al., 2016).

Antioxidant Properties

Another investigation focused on the synthesis of new compounds, including derivatives of 3,4-dimethoxyphenyl-1,2,4-triazoles, to evaluate their antioxidant activities. The study developed preparative methods for synthesizing these compounds and evaluated their antioxidant activities in vitro. The findings highlighted the potential of these new compounds as antioxidants, contributing to the research on chemical compounds that can mitigate oxidative stress (Dovbnya et al., 2022).

Water-Soluble Thermo-Sensitive Resin

Research on the synthesis and properties of a water-soluble resin with tertiary amine oxide side substituents demonstrated its potential in thermal laser imaging applications. This study showcased how 3-(dimethylamino)propanoic acid can be utilized in the creation of materials with unique thermal behaviors and thermo-induced solubility changes, indicating a novel application in materials science (An et al., 2015).

Mechanism of Action

Target of Action

The primary target of 3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis.

Mode of Action

It is known that the compound interacts with the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of aromatic amino acids.

properties

IUPAC Name

3-(3,4-dimethoxypyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-13-7-5-10(4-3-9(11)12)6-8(7)14-2/h7-8H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTSIZZDYXKUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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